(2-ethoxyphenyl)(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
Description
This compound features a methanone core linked to a 2-ethoxyphenyl group and a piperazine ring substituted with a tetrazole moiety bearing a 3-fluorophenyl group. The ethoxy group enhances lipophilicity and may improve blood-brain barrier penetration, while the fluorophenyl-tetrazole moiety contributes to electronic effects and receptor binding affinity .
Properties
IUPAC Name |
(2-ethoxyphenyl)-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O2/c1-2-30-19-9-4-3-8-18(19)21(29)27-12-10-26(11-13-27)15-20-23-24-25-28(20)17-7-5-6-16(22)14-17/h3-9,14H,2,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSUZCIONQSSRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their pharmacological or physicochemical differences:
Physicochemical Properties
- Lipophilicity : The ethoxy group in the target compound provides moderate lipophilicity (clogP ~3.2), balancing solubility and membrane permeability. In contrast, Analog 4’s methoxyphenyl and thiazole groups reduce clogP (~2.8), favoring aqueous solubility .
- Crystallinity : Analog 2’s isostructural difluorophenyl-triazole-thiazole system exhibits high crystallinity (triclinic P̄1 symmetry), which may complicate formulation compared to the target’s amorphous solid form .
Q & A
Q. What are the recommended synthetic pathways for preparing this compound, and how do reaction conditions influence yield and purity?
The synthesis of this compound involves coupling a 2-ethoxyphenyl methanone moiety with a piperazine-tetrazole derivative. Key steps include:
- Mitsunobu reaction for ether bond formation between tetrazole and the fluorophenyl group.
- Nucleophilic substitution to attach the tetrazole-methyl group to the piperazine ring.
- Schotten-Baumann acylation to link the piperazine to the methanone group. Optimal conditions (e.g., anhydrous solvents, controlled pH for acylation) improve yields. Purity is verified via HPLC and NMR .
Q. How can structural elucidation be performed to confirm the molecular architecture?
- NMR spectroscopy : - and -NMR identify functional groups (e.g., ethoxy protons at ~1.3–1.5 ppm, tetrazole carbons at ~150–160 ppm).
- X-ray crystallography : Single-crystal diffraction resolves bond lengths and angles, especially for the tetrazole-piperazine linkage. SHELX software is standard for refinement .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular formula (e.g., [M+H] peak).
Q. What preliminary pharmacological assays are suitable for evaluating bioactivity?
- Enzyme inhibition assays : Test affinity for targets like kinases or GPCRs, given the piperazine scaffold’s prevalence in receptor ligands.
- Cytotoxicity screening : Use cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative effects.
- Solubility and logP measurements : Predict pharmacokinetic behavior using shake-flask or chromatographic methods .
Advanced Research Questions
Q. How do crystallographic challenges (e.g., disorder, twinning) affect structural analysis of this compound?
The tetrazole and piperazine groups may exhibit conformational flexibility, leading to disordered regions in X-ray data. Strategies include:
- Low-temperature data collection (100 K) to minimize thermal motion.
- Twinning refinement in SHELXL for pseudo-symmetrical crystals.
- DFT calculations to model plausible conformers and validate experimental geometries .
Q. What computational methods are effective for studying structure-activity relationships (SAR) with this compound?
- Molecular docking : Screen against protein databases (PDB) to identify potential targets (e.g., serotonin receptors due to the piperazine motif).
- QM/MM simulations : Analyze electronic interactions at the tetrazole-fluorophenyl interface.
- MD simulations : Assess stability of the piperazine-methanone linkage in aqueous environments .
Q. How can contradictory bioactivity data (e.g., varying IC values across studies) be resolved?
- Meta-analysis : Compare assay conditions (e.g., buffer pH, ATP concentrations in kinase assays).
- Probe purity : Contaminants from incomplete synthesis (e.g., unreacted tetrazole intermediates) may skew results. LC-MS is critical for validation .
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What strategies mitigate polymorphism during crystallization for consistent formulation studies?
- Solvent screening : Use high-boiling solvents (e.g., DMF) to slow nucleation and favor thermodynamically stable forms.
- Seeding : Introduce pre-formed crystals to guide polymorph selection.
- PAT (Process Analytical Technology) : Monitor crystallization in real-time via Raman spectroscopy .
Methodological Notes
- Synthesis Optimization : Replace traditional column chromatography with flash chromatography for faster purification of intermediates .
- Data Reproducibility : Archive raw diffraction data (e.g., .hkl files) and refinement parameters (SHELXL .ins/.res) for peer review .
- Ethical Reporting : Disclose negative results (e.g., failed coupling reactions) to guide future synthetic efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
